molecular formula C8H5N3O4 B1436816 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime CAS No. 27412-08-4

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime

Cat. No.: B1436816
CAS No.: 27412-08-4
M. Wt: 207.14 g/mol
InChI Key: HOBIAVJOIGRUHM-RUDMXATFSA-N
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Description

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime typically involves the condensation of 2-aminophenol with an aldehyde, followed by nitration and oximation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Lacks the nitro and oxime groups, making it less reactive in certain chemical reactions.

    2-Benzoxazolecarboxaldehyde: Lacks the nitro group, resulting in different reactivity and applications.

    5-Nitrobenzoxazole:

Uniqueness

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name

(NE)-N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIAVJOIGRUHM-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
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2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
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2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Reactant of Route 5
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Reactant of Route 6
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime

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